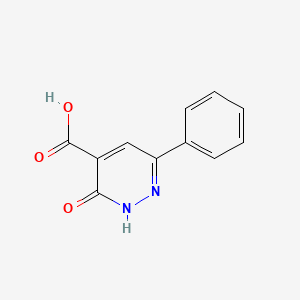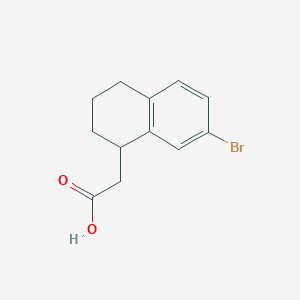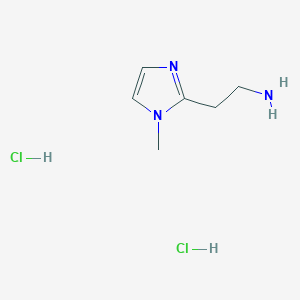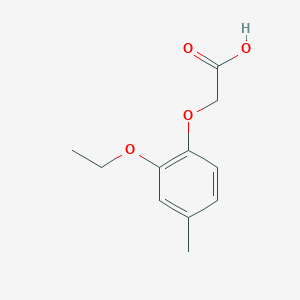
(1-Furan-2-yl-propyl)-methyl-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Furan in Foods and Health Impacts
Furan and its derivatives are recognized for their presence in food products, potentially arising from thermal processing. A comprehensive review by Zhang and Zhang (2022) highlights the pathways of furan formation, its occurrence, and dietary exposures. Importantly, it discusses the toxicological pathways mediated by furan's metabolites, underscoring the need for mitigating furan levels in foods for public health safety Zhang & Zhang, 2022.
Furan Fatty Acids and Health
Furan fatty acids, found in plants, algae, and fish, are reported to possess health benefits, including antioxidant and anti-inflammatory activities. Xu et al. (2017) review these benefits and discuss the controversies surrounding CMPF levels in patients with diabetes, suggesting a balanced view on furan fatty acids' health impacts Xu et al., 2017.
Chemical Synthesis and Applications
Kamneva et al. (2018) review the reactions of arylmethylidene derivatives of furan-2-ones, detailing the synthesis of a wide range of compounds from these reactions. This work highlights the versatility of furan derivatives in synthesizing various chemical compounds for potential application across different sectors Kamneva, Anis’kova, & Egorova, 2018.
Renewable Feedstocks for Chemical Industry
Chernyshev, Kravchenko, and Ananikov (2017) discuss the conversion of plant biomass to furan derivatives, emphasizing the role of 5-hydroxymethylfurfural (HMF) as a platform chemical for the production of monomers, polymers, and fuels. This review underscores the importance of furan derivatives in developing sustainable and environmentally friendly chemical processes Chernyshev, Kravchenko, & Ananikov, 2017.
Advanced Oxidation Processes for Degradation
Bhat and Gogate (2021) provide a comprehensive review on the degradation of nitrogen-containing hazardous compounds, including those with furan structures, using advanced oxidation processes. This study highlights the efficacy and mechanisms of these processes in breaking down recalcitrant compounds for environmental remediation Bhat & Gogate, 2021.
Propiedades
IUPAC Name |
1-(furan-2-yl)-N-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-7(9-2)8-5-4-6-10-8/h4-7,9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFHUKXPMWQEDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CO1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-Methoxy-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3162406.png)
![(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B3162413.png)


![5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B3162447.png)
![[2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid](/img/structure/B3162454.png)

![4-[2-Hydroxy-3-(4-methyl-piperidin-1-yl)-propoxy]-benzoic acid](/img/structure/B3162461.png)